N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropane ring attached to a carboxamide group, with a 1,2,4-dithiazole ring that includes a thioxo group. The presence of sulfur atoms in the dithiazole ring contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with 1,2,4-dithiazole-3-thione. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiazole ring can be reduced to form dithiolanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiolanes, and substituted dithiazoles. These products retain the core structure of the original compound while introducing new functional groups that can further enhance its chemical properties .
Scientific Research Applications
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, its ability to undergo redox reactions allows it to participate in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
- N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)imidoformamide
Uniqueness
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts additional strain and reactivity to the molecule.
Properties
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS3/c9-4(3-1-2-3)7-5-8-6(10)12-11-5/h3H,1-2H2,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXWOQJAJDBHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=S)SS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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